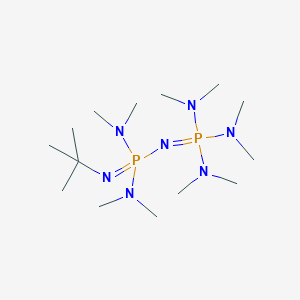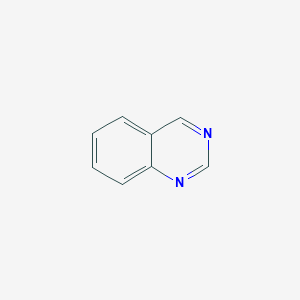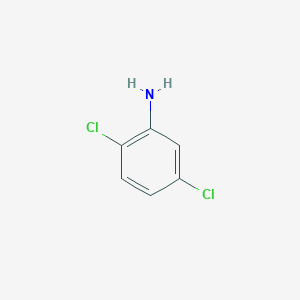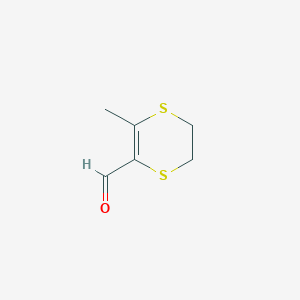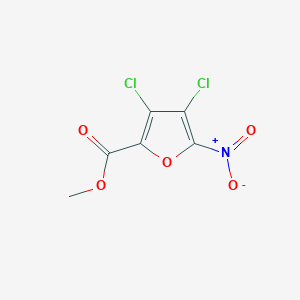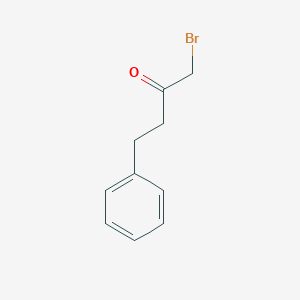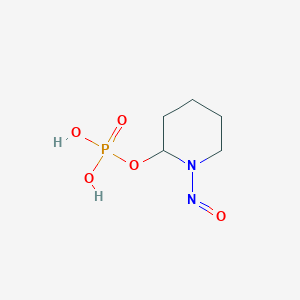
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate (NPP) is a chemical compound that has been extensively researched in the field of biochemistry. NPP is a nitrosating agent that is used to study the effects of nitrosation on biological systems. The compound has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in the field.
Wirkmechanismus
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate acts as a nitrosating agent, which means that it can transfer a nitroso group to other molecules. The nitroso group can then react with other molecules in the system, leading to a wide range of effects. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to nitrosate proteins, DNA, and other biological molecules, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce DNA damage, inhibit DNA repair, and alter protein function. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has also been shown to induce oxidative stress and inflammation in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate is a useful tool for studying the effects of nitrosation on biological systems. The compound is relatively easy to synthesize and can be used in a wide range of laboratory settings. However, (1-Nitrosopiperidin-2-yl) dihydrogen phosphate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (1-Nitrosopiperidin-2-yl) dihydrogen phosphate. One area of interest is the role of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate in cancer development and progression. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to induce DNA damage and alter protein function, which could contribute to the development of cancer. Another area of interest is the use of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate as a therapeutic agent. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to have anti-inflammatory and antioxidant effects, which could make it a useful therapeutic agent for a wide range of diseases.
Synthesemethoden
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate can be synthesized through the reaction of piperidine with sodium nitrite and phosphoric acid. The reaction results in the formation of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate as a white crystalline solid. The synthesis of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate is relatively simple and can be carried out in most laboratory settings.
Wissenschaftliche Forschungsanwendungen
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate is commonly used in scientific research to study the effects of nitrosation on biological systems. The compound has been shown to have a wide range of effects on various biochemical pathways, making it an important tool for researchers in the field. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been used to study the effects of nitrosation on proteins, DNA, and other biological molecules.
Eigenschaften
CAS-Nummer |
123016-73-9 |
|---|---|
Produktname |
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate |
Molekularformel |
C5H11N2O5P |
Molekulargewicht |
210.13 g/mol |
IUPAC-Name |
(1-nitrosopiperidin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C5H11N2O5P/c8-6-7-4-2-1-3-5(7)12-13(9,10)11/h5H,1-4H2,(H2,9,10,11) |
InChI-Schlüssel |
ZOYHRFIGGHJHIX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)OP(=O)(O)O)N=O |
Kanonische SMILES |
C1CCN(C(C1)OP(=O)(O)O)N=O |
Synonyme |
1-hydroxy-N-nitrosopiperidine phosphate ester HNPPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



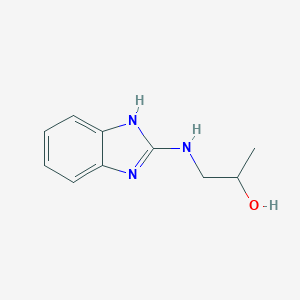
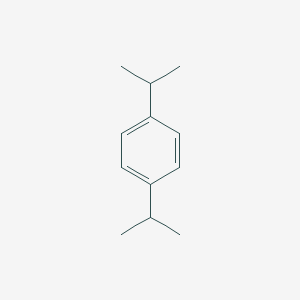
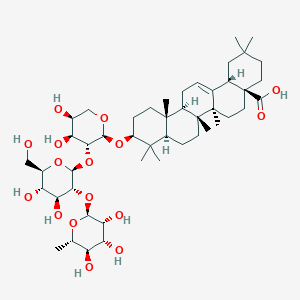
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
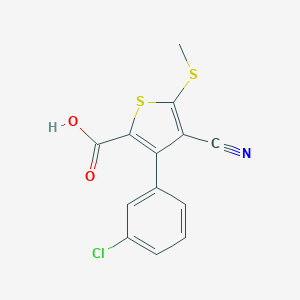
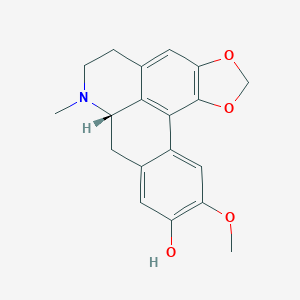
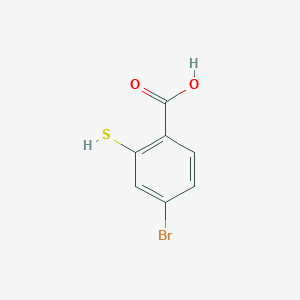
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
